1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-((2-methylbut-3-en-2-yl)oxy)propan-2-ol dihydrochloride
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Description
1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-((2-methylbut-3-en-2-yl)oxy)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C19H31Cl3N2O2 and its molecular weight is 425.82. The purity is usually 95%.
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Scientific Research Applications
Antidepressant and Antianxiety Activities
Piperazine derivatives have been synthesized and evaluated for their potential antidepressant and antianxiety effects. For example, Kumar et al. (2017) synthesized a novel series of piperazine compounds and tested their antidepressant activities using Porsolt’s behavioral despair test and their antianxiety activities using the plus maze method, showing significant effects (Kumar et al., 2017).
Antimicrobial Activities
Another research area focuses on the antimicrobial properties of piperazine derivatives. Bektaş et al. (2007) synthesized novel triazole derivatives with some showing good or moderate activities against test microorganisms (Bektaş et al., 2007).
Antitumor Activities
Piperazine-based tertiary amino alcohols and their dihydrochlorides have been synthesized and evaluated for their effect on tumor DNA methylation processes, indicating potential antitumor activity (Hakobyan et al., 2020).
Analgesic Agents
Compounds derived from piperazine structures have been studied for their analgesic properties. For instance, a series of benzodifuranyl derivatives based on visnaginone and khellinone showed significant analgesic and anti-inflammatory activities, indicating their potential as analgesic agents (Abu‐Hashem et al., 2020).
CNS Agents
3-Phenyl-2-(1-piperazinyl)-5H-1-benzazepines and related compounds have been synthesized and evaluated for potential neuroleptic activity, showing promising results as central nervous system agents (Hino et al., 1988).
Properties
IUPAC Name |
1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-(2-methylbut-3-en-2-yloxy)propan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29ClN2O2.2ClH/c1-5-19(3,4)24-14-17(23)13-21-8-10-22(11-9-21)18-12-16(20)7-6-15(18)2;;/h5-7,12,17,23H,1,8-11,13-14H2,2-4H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZXVXDXRCCJDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(COC(C)(C)C=C)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31Cl3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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